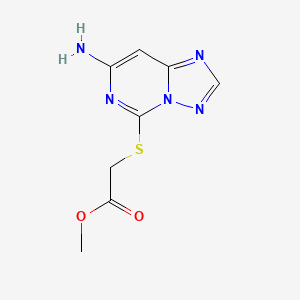
Acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-, methyl ester is a complex organic compound featuring a triazolopyrimidine scaffold.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-, methyl ester typically involves the formation of the triazolopyrimidine core followed by the introduction of the thioacetic acid moiety. Common synthetic routes include:
Cyclization Reactions: The triazolopyrimidine core can be synthesized through cyclization reactions involving appropriate precursors.
Thioester Formation:
Industrial Production Methods
化学反应分析
Types of Reactions
Reduction: Reduction reactions can target the triazolopyrimidine core, potentially altering its electronic properties.
Substitution: Nucleophilic substitution reactions are common, especially involving the thioacetic acid moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Triazolopyrimidines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
科学研究应用
Acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-, methyl ester has several scientific research applications:
Medicinal Chemistry: It is being investigated as a potential CDK2 inhibitor for cancer treatment.
Biological Studies: The compound’s effects on cell cycle progression and apoptosis are of interest in cancer research.
Chemical Biology: Its ability to interact with various molecular targets makes it a useful tool in chemical biology studies.
作用机制
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also investigated as CDK2 inhibitors.
Thioxopyrimidines: These compounds have a sulfur atom in a similar position and exhibit diverse biological activities.
Uniqueness
Acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-, methyl ester is unique due to its specific combination of a triazolopyrimidine core with a thioacetic acid moiety, which imparts distinct chemical and biological properties .
生物活性
Acetic acid, ((7-amino-(1,2,4)triazolo(1,5-c)pyrimidin-5-yl)thio)-, methyl ester is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazolo-pyrimidine structure with an amino group and a thioether linkage. Its molecular formula is C_8H_10N_4O_2S, and it has a molecular weight of approximately 218.26 g/mol. The presence of the triazole and pyrimidine rings suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to acetic acid methyl ester have shown effectiveness against various cancer cell lines:
- MCF-7 (breast cancer) : Compounds demonstrated IC50 values in the low micromolar range, indicating potent activity against this cell line .
- A549 (lung adenocarcinoma) : Some derivatives exhibited selective cytotoxicity with IC50 values suggesting promising anti-cancer potential .
The mechanisms through which these compounds exert their biological effects include:
- Inhibition of Enzymatic Activity : Certain derivatives inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) .
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death .
Antimicrobial Activity
In addition to anticancer properties, there is evidence supporting the antimicrobial activity of similar triazolo-pyrimidine derivatives. For example:
- Broad-spectrum Activity : Compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
- Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic processes .
Synthesis and Testing
Several studies have focused on synthesizing new derivatives of triazolo-pyrimidines to evaluate their biological activity:
- Synthesis Methodologies : Various synthetic routes have been employed to create analogs with modified functional groups to enhance bioactivity. For instance, substitution patterns on the pyrimidine ring were found to significantly influence anticancer potency .
- Case Study - MCF-7 Cell Line : A specific derivative exhibited an IC50 value of 9.1 µg/mL against MCF-7 cells, demonstrating its potential as a therapeutic agent in breast cancer treatment .
- Comparative Studies : Comparative analyses between different derivatives highlight the importance of structural modifications for enhancing biological activity. For example, compounds with electron-withdrawing groups showed improved efficacy compared to those without such substitutions .
Table 1: Biological Activity Summary
| Compound Name | Target Cell Line | IC50 (µg/mL) | Activity Type |
|---|---|---|---|
| Compound A | MCF-7 | 9.1 | Anticancer |
| Compound B | A549 | 24.5 | Anticancer |
| Compound C | E. coli | 15.0 | Antimicrobial |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits thymidylate synthase and HDACs |
| Apoptosis Induction | Triggers apoptotic pathways leading to cancer cell death |
| Antimicrobial Disruption | Affects bacterial cell wall synthesis |
属性
CAS 编号 |
143212-79-7 |
|---|---|
分子式 |
C8H9N5O2S |
分子量 |
239.26 g/mol |
IUPAC 名称 |
methyl 2-[(7-amino-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)sulfanyl]acetate |
InChI |
InChI=1S/C8H9N5O2S/c1-15-7(14)3-16-8-12-5(9)2-6-10-4-11-13(6)8/h2,4H,3,9H2,1H3 |
InChI 键 |
VDDHNXUYSUJVRU-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CSC1=NC(=CC2=NC=NN21)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















